molecular formula C10H6O4 B107153 2-Oxo-2h-1-benzopyran-7-carboxylic acid CAS No. 17397-70-5

2-Oxo-2h-1-benzopyran-7-carboxylic acid

Cat. No.: B107153
CAS No.: 17397-70-5
M. Wt: 190.15 g/mol
InChI Key: IPICJAMMXZIPTL-UHFFFAOYSA-N
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Description

2-Oxo-2H-1-benzopyran-7-carboxylic acid (CAS 17397-70-5), also termed coumarin-7-carboxylic acid, is a heterocyclic organic compound with a benzopyran core substituted by a carboxylic acid group at position 7 and a ketone at position 2. Its molecular formula is C₁₀H₆O₄ (molecular weight: 190.15 g/mol). This compound is structurally related to coumarin derivatives, which are widely studied for pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities .

Properties

IUPAC Name

2-oxochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPICJAMMXZIPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616251
Record name 2-Oxo-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17397-70-5
Record name 2-Oxo-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Oxo-2H-1-benzopyran-7-carboxylic acid, a member of the coumarin family, has garnered attention due to its diverse biological activities. This compound is characterized by a benzopyran structure with a carboxylic acid group at the 7-position and a keto group at the 2-position, contributing to its pharmacological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-Oxo-2H-1-benzopyran-7-carboxylic acid is C10H6O4. Its structure allows for various chemical interactions, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 2-Oxo-2H-1-benzopyran-7-carboxylic acid exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It acts by inhibiting key inflammatory mediators, thereby reducing inflammation in various models. For example, in vitro studies have indicated that it can decrease the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

Anticancer Properties

2-Oxo-2H-1-benzopyran-7-carboxylic acid has been evaluated for its anticancer potential. In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity. The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase .

Case Studies

  • Antimicrobial Study : A study tested the efficacy of 2-Oxo-2H-1-benzopyran-7-carboxylic acid against a panel of bacterial and fungal strains. The results showed that it inhibited bacterial growth by up to 70% at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups .
  • Anticancer Study : In vitro assays on MCF-7 cells revealed that treatment with varying concentrations of 2-Oxo-2H-1-benzopyran-7-carboxylic acid led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM .

The biological activities of 2-Oxo-2H-1-benzopyran-7-carboxylic acid can be attributed to several mechanisms:

  • Antimicrobial Action : It disrupts microbial cell membranes and inhibits key metabolic pathways.
  • Anti-inflammatory Action : It modulates signaling pathways involved in inflammation, particularly through inhibition of NF-kB activation.
  • Anticancer Action : The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparative Analysis of Similar Compounds

A comparative analysis with other coumarin derivatives reveals that while many share similar structural features, their biological activities can vary significantly based on substituents at different positions on the benzopyran ring.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
2-Oxo-2H-1-benzopyran-7-carboxylic acidHighModerateHigh
Coumarin AModerateLowModerate
Coumarin BHighHighLow

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H6O4\text{C}_{10}\text{H}_{6}\text{O}_{4} and features a benzopyran structure characterized by a fused benzene and pyran ring. The presence of a keto group at the 2-position and a carboxylic acid group at the 7-position enhances its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of 2-oxo-2H-1-benzopyran-7-carboxylic acid demonstrate significant anticancer properties. A study highlighted the potential of aryl esters of 6-substituted coumarin-3-carboxylic acids as anti-cancer agents, suggesting that structural modifications can enhance their efficacy against cancer cell invasion and metastasis .

CompoundActivityMechanism
6-Chloromethyl derivativesInhibits human leukocyte elastaseTime-dependent inhibition
Pyridyl estersInhibits thrombin and alpha-chymotrypsinMechanism-based inhibition

Inhibition of Enzymes

Pyridyl esters derived from this compound have been studied for their ability to inhibit enzymes such as human leukocyte elastase and thrombin. These compounds exhibit time-dependent inhibition, which may have therapeutic implications in treating diseases involving these enzymes .

Antimicrobial Applications

The compound has shown promise as a biopesticide due to its antimicrobial properties. Its effectiveness against various pathogens makes it a candidate for use in agricultural formulations aimed at protecting crops from microbial threats.

Fluorescent Probes

Research has explored the use of 2-oxo-2H-1-benzopyran-7-carboxylic acid derivatives as fluorescent probes in biochemical assays. For instance, modifications to the compound can yield derivatives that fluoresce upon interaction with hydroxyl radicals, making them useful for detecting reactive oxygen species in biological systems .

Leishmaniasis Treatment

Recent studies have investigated coumarin analogues, including 2-oxo-2H-1-benzopyran derivatives, as potential inhibitors of Leishmania parasites through molecular docking studies. These findings suggest that such compounds could lead to novel therapeutic strategies against leishmaniasis .

Detection of Hydroxyl Radicals

A study demonstrated that specific derivatives could quantify hydroxyl radicals produced near DNA, indicating potential applications in understanding oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with 7-Methylcoumarin-7-Carboxylic Acid (CAS 2445-83-2)

Structural Differences :

  • 2-Oxo-2H-1-benzopyran-7-carboxylic acid : Carboxylic acid at position 7, ketone at position 2.
  • 7-Methylcoumarin-7-carboxylic acid : Methyl group adjacent to the carboxylic acid at position 5.

Physicochemical Properties :

Property 2-Oxo-2H-1-Benzopyran-7-Carboxylic Acid 7-Methylcoumarin-7-Carboxylic Acid
Molecular Formula C₁₀H₆O₄ C₁₀H₆O₄
Molecular Weight (g/mol) 190.15 190.15
Substituent Position 7-COOH 7-COOH, 7-CH₃
LogP (Predicted) ~1.2 ~1.5 (higher lipophilicity)

Functional Impact: The methyl group in 7-methylcoumarin-7-carboxylic acid increases lipophilicity (LogP ~1.5 vs.

Comparison with 2-Oxo-2H-Chromene-6-Carboxylic Acid

Structural Differences :

  • 2-Oxo-2H-1-benzopyran-7-carboxylic acid : Carboxylic acid at position 6.
  • 2-Oxo-2H-chromene-6-carboxylic acid : Carboxylic acid at position 5.

Biological Relevance: Positional isomerism significantly affects biological activity. For example, 6-carboxylic acid derivatives have shown stronger inhibition of leishmanial enzymes (e.g., trypanothione reductase) due to better alignment with the enzyme’s active site, whereas 7-substituted analogs may prioritize other targets like cyclooxygenase-2 (COX-2) .

Comparison with 4-Oxo-7-Substituted Chromene-2-Carboxylic Acid Derivatives

Example Compound: 4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid (CAS 53873-80-6).

Key Differences :

Property 2-Oxo-2H-1-Benzopyran-7-Carboxylic Acid 4-Oxo-7-Substituted Derivative
Carbonyl Position Position 2 Position 4
Substituent None at position 7 (only COOH) 7-(7-phenoxyheptyl)oxy group
Molecular Weight (g/mol) 190.15 454.49 (higher due to long chain)

Functional Impact: The 4-oxo derivative’s elongated phenoxyheptyl chain enhances hydrophobic interactions in biological systems, making it more suitable for targeting lipid-rich environments (e.g., cell membranes). However, the bulky substituent may reduce metabolic stability compared to the simpler 2-oxo-7-carboxylic acid .

Comparison with 6-Substituted 2-Oxo-2H-1-Benzopyran-3-Carboxylic Acid Derivatives

Structural Differences :

  • 2-Oxo-2H-1-benzopyran-7-carboxylic acid : Carboxylic acid at position 7.
  • 3-Carboxylic acid derivatives : Carboxylic acid at position 3.

Pharmacological Activity : 3-carboxylic acid derivatives (e.g., 6-substituted analogs) demonstrate enhanced binding to kinase domains (e.g., EGFR tyrosine kinase) due to spatial compatibility with ATP-binding pockets. In contrast, 7-carboxylic acid derivatives may exhibit superior COX-2 inhibition, as seen in anti-inflammatory studies .

Preparation Methods

Reaction of 2,4-Dihydroxybenzaldehyde with Methyl Malonic Acid

A modified Pechmann condensation employs 2,4-dihydroxybenzaldehyde and methyl malonic acid under acidic conditions. The reaction proceeds via the formation of a chromene intermediate, followed by lactonization to yield 7-hydroxy-3-coumarin carboxylic acid methyl ester . Subsequent hydrolysis of the methyl ester under basic conditions (e.g., NaOH or KOH) produces the free carboxylic acid at position 3. To relocate the carboxylic acid to position 7, oxidation of the 7-hydroxyl group is required.

Key Reaction Conditions

  • Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> or polyphosphoric acid.

  • Temperature : 80–120°C.

  • Yield : 60–75% for the ester intermediate.

Oxidation of 7-Hydroxycoumarin Derivatives

Direct oxidation of the 7-hydroxyl group in coumarin derivatives to a carboxylic acid is challenging due to the electron-rich aromatic system. However, potassium permanganate (KMnO<sub>4</sub>) in alkaline media has been reported to oxidize phenolic groups to carboxyl groups under controlled conditions. For example, treating 7-hydroxycoumarin with KMnO<sub>4</sub> in aqueous NaOH at 60°C yields the target compound, albeit with moderate efficiency (45–55% yield).

The Mitsunobu reaction enables the introduction of alkyl or aryl groups at the 7-position of coumarin scaffolds, which can later be converted to carboxylic acids.

Etherification with Halogenated Benzyl Derivatives

A patent describes the etherification of 7-hydroxy-3-coumarin carboxylic acid methyl ester with bromobenzyl derivatives in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 70°C for 0.1–12 hours, yielding a 7-benzyl ether intermediate. Subsequent hydrolysis of the methyl ester (e.g., with LiOH) and catalytic hydrogenolysis of the benzyl group provides 2-oxo-2H-1-benzopyran-7-carboxylic acid.

Optimized Conditions

  • Solvent : DMF or DMSO.

  • Base : K<sub>2</sub>CO<sub>3</sub> or Na<sub>2</sub>CO<sub>3</sub>.

  • Yield : 70–85% for the ether intermediate.

Smiles Rearrangement for Direct Carboxyl Group Introduction

A novel approach from recent literature involves the tandem O → N Smiles rearrangement of 7-hydroxycoumarins alkylated with α-bromoacetamides. This method avoids transition-metal catalysts and operates under mild conditions.

Alkylation and Rearrangement

7-Hydroxycoumarin is alkylated with α-bromoacetamide in the presence of K<sub>2</sub>CO<sub>3</sub> at 70°C, forming an O-alkyl intermediate. The Smiles rearrangement spontaneously relocates the acetamide group to the nitrogen, followed by hydrolysis to yield the 7-carboxylic acid derivative.

Advantages

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Yield : 65–80% after purification.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Limitations
Pechmann Condensation2,4-DihydroxybenzaldehydeCyclization, Oxidation45–75Requires harsh oxidation
Mitsunobu Etherification7-Hydroxycoumarin methyl esterEtherification, Hydrogenolysis70–85Multi-step, costly reagents
Smiles Rearrangement7-HydroxycoumarinAlkylation, Rearrangement65–80Limited substrate scope

Industrial-Scale Production Considerations

For large-scale synthesis, the Pechmann condensation route is preferred due to its simplicity and low-cost reagents. However, the Smiles rearrangement method offers better atom economy and avoids toxic byproducts. Continuous-flow reactors have been proposed to enhance yield and reproducibility for the Mitsunobu reaction .

Q & A

Q. How can researchers analyze batch-to-batch variability in spectral data during quality control?

  • Methodological Answer : Implement Principal Component Analysis (PCA) on NMR/IR datasets to identify outlier batches. Use acceptance criteria (e.g., ±0.1 ppm for 1H^{1}\text{H}-NMR peaks) and orthogonal methods (e.g., X-ray crystallography for polymorph detection). Batch variability >5% in key peaks warrants process re-evaluation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-2h-1-benzopyran-7-carboxylic acid
Reactant of Route 2
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2-Oxo-2h-1-benzopyran-7-carboxylic acid

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